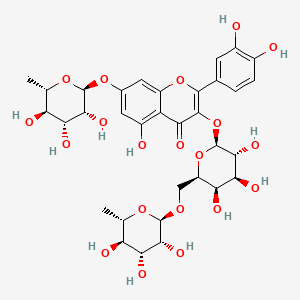
アルバニンA
説明
Albanin A is a natural compound found in the roots of the plant species, Trifolium pratense, commonly known as red clover. It is a member of the flavonoid family and has been studied extensively due to its potential therapeutic properties.
科学的研究の応用
神経保護
アルバニンA: は、グルタミン酸の放出を阻害できるフラボノイドとして同定されています。この作用は、グルタミン酸の過剰放出が神経細胞の損傷につながるため、非常に重要です。 This compoundは、シナプトソームにおけるCa2+/カルモジュリン/アデニル酸シクラーゼ1(AC1)の活性化を抑制することにより、生体内において神経保護効果を発揮します .
抗炎症活性
この化合物は、抗炎症活性も示し、これは様々な炎症性疾患の治療に役立つ可能性があります .
アデニル酸シクラーゼ阻害
アデニル酸シクラーゼ、特にAC1の阻害剤として、this compoundは、cAMPレベルの調節が治療的な条件において潜在的な用途を持つ可能性があります .
シナプトソーム調節
シナプトソームは、シナプス小胞と神経伝達物質を含む、神経終末からピンチオフされた部分であり、this compoundは、シナプス伝達および神経疾患に関する研究において重要な役割を果たす可能性があります .
作用機序
Target of Action
Albanin A, a flavonoid derived from the root bark of Morus alba L., primarily targets the Ca2+/calmodulin/adenylate Cyclase 1 (AC1) in synaptosomes . AC1 is an enzyme that plays a crucial role in the conversion of ATP to cAMP, a critical second messenger involved in many biological responses. The activation of AC1 is dependent on calcium ions (Ca2+) and the protein calmodulin .
Mode of Action
Albanin A suppresses glutamate release by decreasing the activation of Ca2+/calmodulin/adenylate Cyclase 1 (AC1) in synaptosomes . By inhibiting the activation of AC1, Albanin A reduces the production of cAMP, thereby affecting the downstream signaling pathways that rely on this second messenger .
Biochemical Pathways
The primary biochemical pathway affected by Albanin A is the glutamate signaling pathway. Glutamate is a major excitatory neurotransmitter in the nervous system. By suppressing glutamate release, Albanin A can modulate neuronal activity and exert neuroprotective effects .
Result of Action
The primary result of Albanin A’s action is the suppression of glutamate release, leading to neuroprotective effects in vivo . Additionally, Albanin A has been reported to have anti-inflammatory activity .
生化学分析
Biochemical Properties
Albanin A plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme ATP-citrate lyase. This enzyme is pivotal in the production of fatty acids. By inhibiting ATP-citrate lyase, Albanin A can effectively reduce the synthesis of fatty acids, which has implications for metabolic diseases and cancer . Additionally, Albanin A interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
Albanin A has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Albanin A has been shown to alter the expression of genes involved in lipid metabolism, leading to reduced lipid accumulation in cells . Furthermore, it affects cell signaling pathways related to growth and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of Albanin A involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Albanin A binds to ATP-citrate lyase, inhibiting its activity and thereby reducing the production of acetyl-CoA, a key precursor for fatty acid synthesis . This inhibition leads to downstream effects on lipid metabolism and energy homeostasis. Additionally, Albanin A can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Albanin A change over time. Studies have shown that Albanin A is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Long-term exposure to Albanin A in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including reduced lipid accumulation and altered gene expression
Dosage Effects in Animal Models
The effects of Albanin A vary with different dosages in animal models. At low doses, Albanin A has been shown to effectively inhibit ATP-citrate lyase and reduce lipid accumulation without causing significant adverse effects . At higher doses, Albanin A may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the efficacy of Albanin A plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Albanin A is involved in several metabolic pathways, primarily through its interaction with ATP-citrate lyase. By inhibiting this enzyme, Albanin A reduces the production of acetyl-CoA, which is a critical precursor for fatty acid synthesis . This inhibition affects metabolic flux and metabolite levels, leading to reduced lipid accumulation and altered energy homeostasis. Additionally, Albanin A may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, Albanin A is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, Albanin A can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of Albanin A within tissues is influenced by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of Albanin A plays a crucial role in its activity and function. Albanin A is primarily localized in the cytoplasm and mitochondria, where it interacts with ATP-citrate lyase and other biomolecules . Targeting signals and post-translational modifications may direct Albanin A to specific compartments or organelles, influencing its biochemical effects. Understanding the subcellular localization of Albanin A is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-14-19(25)18-16(24)8-12(22)9-17(18)26-20(14)13-6-4-11(21)7-15(13)23/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIIIPKLVSSAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223580 | |
| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Albanin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
73343-42-7 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73343-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073343427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Albanin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 227 °C | |
| Record name | Albanin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Albanin A affect glutamate release in the brain?
A1: Albanin A has been shown to suppress the release of glutamate in rat brain synaptosomes (nerve endings). It achieves this by inhibiting the Ca2+/calmodulin/adenylate cyclase 1 (AC1) pathway. [] Essentially, Albanin A prevents the excessive influx of calcium ions into nerve endings, which is a key trigger for glutamate release.
Q2: What is the significance of inhibiting glutamate release?
A2: Excessive glutamate release is implicated in excitotoxicity, a process that damages and kills neurons in various neurological disorders. By suppressing glutamate release, Albanin A may offer neuroprotective effects. In fact, studies show that pre-treatment with Albanin A significantly reduces neuronal damage in a rat model of kainic acid-induced excitotoxicity, a condition mimicking the effects of excessive glutamate. []
Q3: Does Albanin A have any effect on pancreatic lipase?
A3: Yes, Albanin A, alongside other compounds isolated from Artocarpus nitidus, has demonstrated inhibitory effects on pancreatic lipase. This enzyme plays a crucial role in fat digestion, and its inhibition is a target for managing obesity. []
Q4: Could Albanin A be useful for managing obesity through appetite suppression?
A4: Recent research suggests that Morus alba extracts enriched in Albanin A, alongside Kuwanon G, exhibit promising appetite-suppressing effects. In both acute and long-term studies using rodent models, the extract led to significant reductions in food intake and body weight. These findings highlight the potential of Albanin A as a therapeutic agent for managing obesity. []
Q5: What is the molecular formula and weight of Albanin A?
A5: While a direct mention of Albanin A's molecular formula and weight is absent from the provided excerpts, its structure is consistently described as a prenylated flavonoid. This implies the presence of a flavonoid core structure modified by the addition of isoprenoid groups.
Q6: What spectroscopic techniques are typically used to elucidate the structure of Albanin A?
A6: Researchers frequently employ a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), to determine the structure of Albanin A. [] NMR provides detailed information about the compound's carbon and hydrogen framework, while ESI-MS helps determine its molecular weight and fragmentation pattern.
Q7: How does the presence of a prenyl group influence the biological activity of Albanin A and similar compounds?
A7: The introduction of an isoprenoid moiety, such as a prenyl group, to a non-isoprenoid polyphenol significantly enhances its inhibitory effect on melanin production. This is evident in compounds like Albanin A, artocarpin, and cudraflavone C, all of which exhibit potent anti-melanogenic activity in B16 melanoma cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)








